4-(5-Methoxy-2-(trifluoromethyl)phenyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes “4-(5-Methoxy-2-(trifluoromethyl)phenyl)pyridine”, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in their structure . TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Scientific Research Applications
1. Heterocyclic Ligand Synthesis
Heterocyclic ligands, such as bis-phenol-pyridine and bis-phenol-pyrazole, have been synthesized and studied for their molecular structures, showcasing interactions like intramolecular hydrogen bonds and hydrogen bond networks. These findings are significant for understanding molecular behavior and designing compounds with specific properties (Silva et al., 1997).
2. Crystal Structure Analysis
The compound 1,4-bis[3-methoxy-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridin-2-yl]benzene has been analyzed for its crystal structure, revealing insights into molecular conformation and arrangements. Such analyses are crucial for understanding the physical and chemical properties of materials, aiding in material design and application (Dash et al., 2008).
3. Corrosion Inhibition
Pyridine derivatives have been explored as potential corrosion inhibitors for metals like steel, a vital application in industrial processes. These studies not only identify effective inhibitors but also provide insights into the mechanisms of corrosion protection, contributing to the development of more durable and resistant materials (Chaitra et al., 2016).
4. Heterocyclic Synthesis
The synthesis of various heterocyclic compounds, such as 5-bromo[5,5-dibromo]-4-methoxy-1,1,1-trihalo-3-alken-2-ones, has been reported, showcasing the versatility of pyridine derivatives in producing a wide range of chemical structures. These compounds have potential applications in various fields, including pharmaceuticals and materials science (Martins, 2002).
5. Photophysical Evaluation
Studies on the photophysical properties of pyridine compounds have been conducted, revealing their potential as fluorophores due to their high fluorescence quantum yields. These findings are crucial for applications in fields such as optical materials, sensors, and bioimaging (Hagimori et al., 2019).
Future Directions
Mechanism of Action
Mode of Action
It’s known that the compound is involved in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Biochemical Pathways
The compound is known to participate in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon–carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(5-Methoxy-2-(trifluoromethyl)phenyl)pyridine .
Properties
IUPAC Name |
4-[5-methoxy-2-(trifluoromethyl)phenyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c1-18-10-2-3-12(13(14,15)16)11(8-10)9-4-6-17-7-5-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZJSJINTOCRDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(F)(F)F)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801241687 | |
Record name | 4-[5-Methoxy-2-(trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801241687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214368-70-3 | |
Record name | 4-[5-Methoxy-2-(trifluoromethyl)phenyl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214368-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[5-Methoxy-2-(trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801241687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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